molecular formula C13H13NO4 B582539 Benzyl 2,4-dioxopiperidine-1-carboxylate CAS No. 1246303-70-7

Benzyl 2,4-dioxopiperidine-1-carboxylate

Cat. No.: B582539
CAS No.: 1246303-70-7
M. Wt: 247.25
InChI Key: PMRBIPWZMRFSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2,4-dioxopiperidine-1-carboxylate is a chemical compound with the molecular formula C13H13NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,4-dioxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,4-dioxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various piperidine derivatives .

Scientific Research Applications

Benzyl 2,4-dioxopiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2,4-dioxopiperidine-1-carboxylate involves its interaction with various molecular targets. In medicinal chemistry, it may act on specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2,4-dioxopiperidine-1-carboxylate is unique due to the presence of both benzyl and carboxylate groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

Benzyl 2,4-dioxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a piperidine ring with two carbonyl groups at the 2 and 4 positions and a benzyl ester group. This unique structure contributes to its reactivity and biological activity. The presence of the dioxo functional groups allows for various chemical transformations, making it a versatile scaffold in drug design.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that compounds with similar structures can act as inhibitors for various enzymes involved in metabolic pathways. For instance, derivatives of piperidine have shown potential as inhibitors of protein kinases, which are critical in cancer therapy .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, akin to traditional β-lactam antibiotics .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. Specifically, it has been noted to inhibit the growth of low-grade gliomas and acute myeloid leukemia cells through the inhibition of isocitrate dehydrogenase mutations .

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Antitumor Activity
In a controlled experiment evaluating the effects on cancer cell lines, this compound demonstrated significant cytotoxicity at micromolar concentrations. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls, indicating its potential role in cancer therapy.

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AntibacterialStaphylococcus aureus10
AntibacterialEscherichia coli15
AntitumorLow-grade glioma5
AntitumorAcute myeloid leukemia8

Properties

IUPAC Name

benzyl 2,4-dioxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c15-11-6-7-14(12(16)8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRBIPWZMRFSQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.